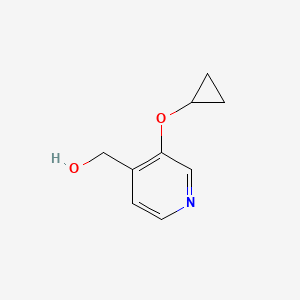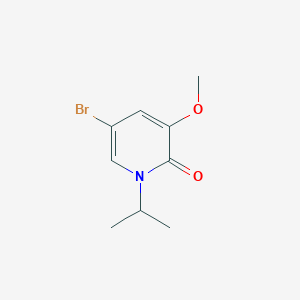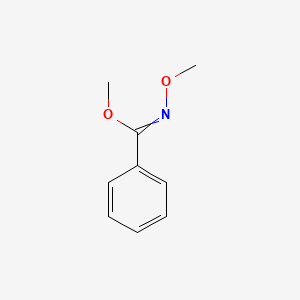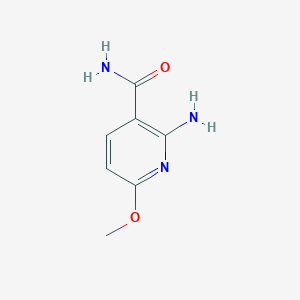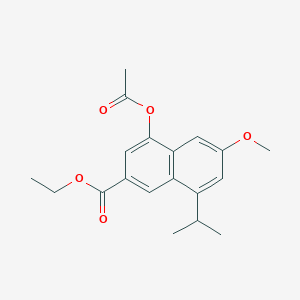
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is a complex organic compound with a molecular formula of C17H18O6. This compound is known for its unique structural features, which include an acetyloxy group, a methoxy group, and an isopropyl group attached to a naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ethyl ester is then subjected to acetylation using acetic anhydride and a base such as pyridine to introduce the acetyloxy group. The methoxy and isopropyl groups are introduced through subsequent methylation and alkylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize by-products.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyloxy or methoxy groups are replaced by other functional groups using reagents like sodium hydroxide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing acetyloxy or methoxy groups.
科学研究应用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The isopropyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester
- 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-2-(1-methylethyl)-1-oxo-, ethyl ester
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is unique due to the presence of both acetyloxy and methoxy groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. The isopropyl group further enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.
属性
分子式 |
C19H22O5 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
ethyl 4-acetyloxy-6-methoxy-8-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H22O5/c1-6-23-19(21)13-7-16-15(11(2)3)9-14(22-5)10-17(16)18(8-13)24-12(4)20/h7-11H,6H2,1-5H3 |
InChI 键 |
BRFHWPQQLGZKEG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2C(C)C)OC)C(=C1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


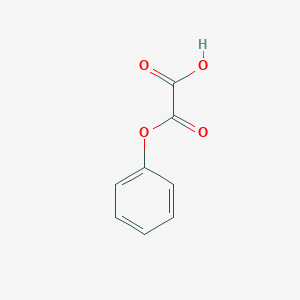
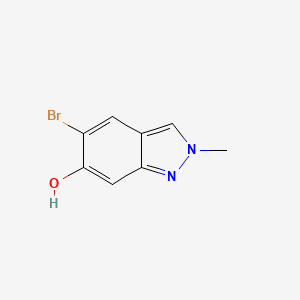

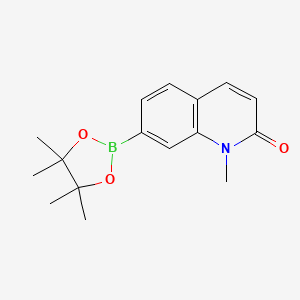
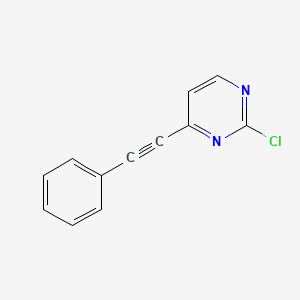
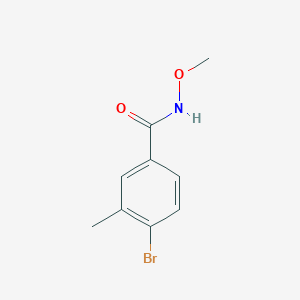
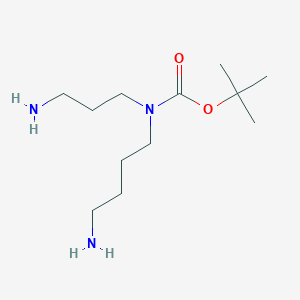

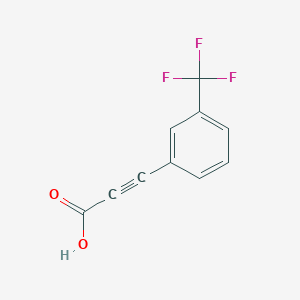
![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
